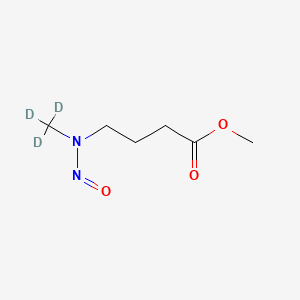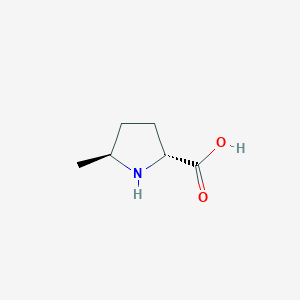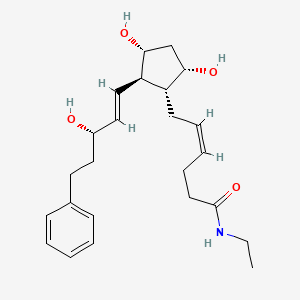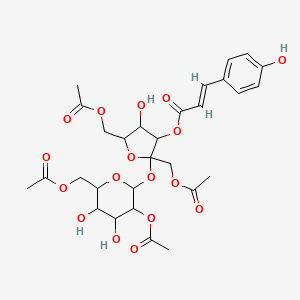
1,6,2',6'-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6,2’,6’-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose: , also known by its identifier AKOS040762983 , is a natural compound with significant pharmacological potential. It is primarily used in the study of various diseases due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1,6,2’,6’-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose involves multiple steps, including acetylation and esterification reactions. The compound is typically prepared by reacting sucrose with acetic anhydride in the presence of a catalyst to form the tetraacetyl derivative. This is followed by the esterification of the tetraacetyl derivative with trans-p-coumaric acid. Industrial production methods are designed to optimize yield and purity, often involving large-scale reactors and stringent control of reaction conditions.
Análisis De Reacciones Químicas
1,6,2’,6’-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
1,6,2’,6’-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose is utilized in various scientific research applications:
Chemistry: It serves as a model compound for studying esterification and acetylation reactions.
Biology: The compound is used to investigate its effects on cellular processes and metabolic pathways.
Medicine: Due to its pharmacological properties, it is explored for potential therapeutic applications, including drug development targeting specific receptors or enzymes involved in metabolic pathways
Industry: The compound’s unique properties make it valuable in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 1,6,2’,6’-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. This interaction can influence various cellular processes, including signal transduction, gene expression, and metabolic pathways .
Comparación Con Compuestos Similares
1,6,2’,6’-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose can be compared with other similar compounds, such as:
- 1,6,2’,6’-O-Tetraacetyl-3-O-trans-feruloylsucrose
- 1,6,2’,6’-O-Tetraacetyl-3-O-trans-cinnamoylsucrose These compounds share similar structural features but differ in their specific functional groups, which can influence their chemical reactivity and biological activity. The uniqueness of 1,6,2’,6’-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose lies in its specific esterification with trans-p-coumaric acid, which imparts distinct pharmacological properties .
Propiedades
Fórmula molecular |
C29H36O17 |
|---|---|
Peso molecular |
656.6 g/mol |
Nombre IUPAC |
[2-[3-acetyloxy-6-(acetyloxymethyl)-4,5-dihydroxyoxan-2-yl]oxy-2,5-bis(acetyloxymethyl)-4-hydroxyoxolan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C29H36O17/c1-14(30)39-11-20-23(36)25(38)26(42-17(4)33)28(43-20)46-29(13-41-16(3)32)27(24(37)21(45-29)12-40-15(2)31)44-22(35)10-7-18-5-8-19(34)9-6-18/h5-10,20-21,23-28,34,36-38H,11-13H2,1-4H3/b10-7+ |
Clave InChI |
QTCGKWBMZVFTMC-JXMROGBWSA-N |
SMILES isomérico |
CC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)COC(=O)C)O)OC(=O)/C=C/C3=CC=C(C=C3)O)COC(=O)C)OC(=O)C)O)O |
SMILES canónico |
CC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)COC(=O)C)O)OC(=O)C=CC3=CC=C(C=C3)O)COC(=O)C)OC(=O)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-1-(4-Chloro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B13442926.png)
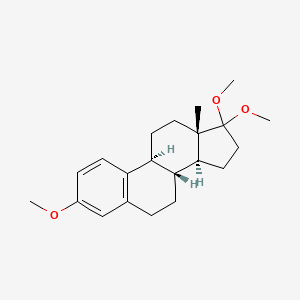
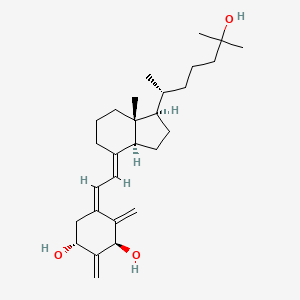
![N-[p-(Acetylmercuric)phenyl]maleamate](/img/structure/B13442941.png)
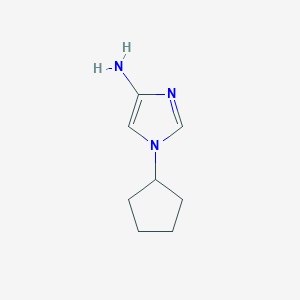
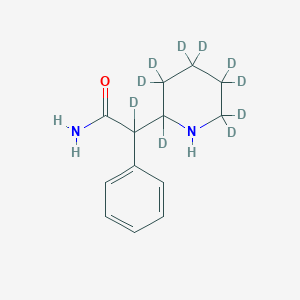

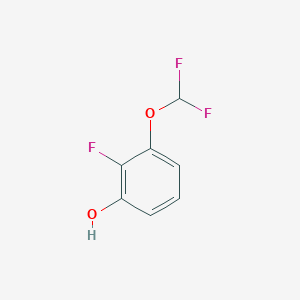
![[(1R,2S,3S,4R,6R,7S,8S,10S,11R,12R,13S,15R,17S,19R)-7-acetyloxy-19-benzoyloxy-11-hydroxy-4,8,12,15-tetramethyl-17-prop-1-en-2-yl-5,14,16,18-tetraoxahexacyclo[13.2.1.14,6.02,11.06,10.013,17]nonadecan-3-yl] benzoate](/img/structure/B13442970.png)
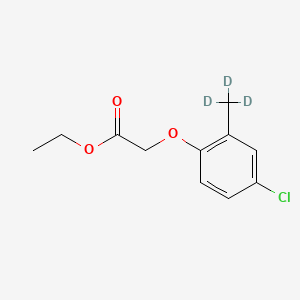
![[1-(Hydroxymethyl)-2-phenylcyclopropyl]methanol](/img/structure/B13442978.png)
